molecular formula C22H18N4O2S2 B2811945 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 868973-74-4

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No. B2811945
CAS RN: 868973-74-4
M. Wt: 434.53
InChI Key: IPTBPCQIPWHBHV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylamino group, a thiadiazole ring, and a naphthamide group . The benzylamino group consists of a benzyl group attached to an amine functional group . The thiadiazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, benzylamines can be produced by the reaction of benzyl chloride and ammonia .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s challenging to provide a detailed molecular structure analysis .

Scientific Research Applications

Anticancer Potential

The synthesis of 1,3,4-thiadiazole derivatives, including N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, has been explored for their potential anticancer properties. Studies have shown that certain 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects on various human cancer cell lines, such as A549 human lung adenocarcinoma, MCF-7 human breast adenocarcinoma, and HepG2 human hepatocellular carcinoma. These compounds have been found to induce apoptosis in cancer cells, highlighting their promise as anticancer agents (Altıntop et al., 2019).

Antimicrobial and Antifungal Activities

1,3,4-Thiadiazole derivatives have also been investigated for their antimicrobial and antifungal activities. Research indicates that these compounds show significant activity against various bacterial and fungal species. This broad spectrum of antimicrobial efficacy suggests that thiadiazole derivatives could be valuable in the development of new antimicrobial agents (Srivastava, Yadav, & Srivastava, 2005).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. These compounds have shown promising efficacy against Bursaphelenchus xylophilus, a nematode causing significant damage to pine trees. The findings suggest potential agricultural applications for these compounds in controlling nematode infestations (Liu et al., 2022).

Antioxidant Activity

Some thiadiazole derivatives have been synthesized and evaluated for their antioxidant activity. The structural versatility of thiadiazole compounds allows for the modification of their chemical properties, making them suitable candidates for antioxidant applications. This research area is particularly relevant in the context of developing therapeutic agents that can combat oxidative stress-related diseases (Al-Haidari & Al-Tamimi, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds containing a thiadiazole ring have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As a general rule, compounds containing amine groups need to be handled with care due to their potential reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c27-19(23-13-15-7-2-1-3-8-15)14-29-22-26-25-21(30-22)24-20(28)18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTBPCQIPWHBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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